Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes multiple functional groups such as ester, amide, and carbamate, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable dicarbonyl compound.
Introduction of Functional Groups: The ester, amide, and carbamate groups are introduced through various substitution reactions. For instance, the ester group can be introduced via esterification, while the amide and carbamate groups can be added through amidation and carbamation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium (Pd), platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-CHLORO-4-(4-NITROPYRROLIDIN-3-YL)PYRROLE-3-CARBOXYLATE: Shares a similar core structure but differs in the substituents attached to the ring.
ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE: Another heterocyclic compound with different functional groups and biological activities.
Uniqueness
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C24H23ClN2O4S |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23ClN2O4S/c1-5-31-24(30)19-15(4)20(22(29)26-16-11-10-14(3)18(25)12-16)32-23(19)27-21(28)17-9-7-6-8-13(17)2/h6-12H,5H2,1-4H3,(H,26,29)(H,27,28) |
InChI Key |
UURRNYSOQQVQDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.